6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine
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Overview
Description
6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
Condensation Reactions: Combining appropriate amines and brominated pyridazines under controlled conditions.
Multicomponent Reactions: Utilizing various reactants in a single reaction vessel to form the desired compound.
Oxidative Coupling: Employing oxidizing agents to couple intermediates into the final product.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes:
Batch Processing: Conducting reactions in large reactors with precise control over temperature and pressure.
Continuous Flow Chemistry: Using continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Reagents: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.
Catalysts: Including palladium and copper catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazines, which can have different biological activities and properties .
Scientific Research Applications
6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine has several scientific research applications:
Medicinal Chemistry: Used in the development of new drugs due to its potential biological activities.
Biological Studies: Employed in studying enzyme interactions and cellular pathways.
Industrial Applications: Utilized in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biological pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial properties.
6-Chloro-2-methylimidazo[1,2-a]pyridine: Exhibits significant activity against tuberculosis.
Uniqueness
6-Bromo-2-methylimidazo[1,2-b]pyridazin-3-amine is unique due to its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C7H7BrN4 |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-bromo-2-methylimidazo[1,2-b]pyridazin-3-amine |
InChI |
InChI=1S/C7H7BrN4/c1-4-7(9)12-6(10-4)3-2-5(8)11-12/h2-3H,9H2,1H3 |
InChI Key |
SKWKGRKXLJICAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(=N1)C=CC(=N2)Br)N |
Origin of Product |
United States |
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